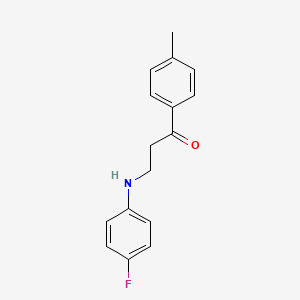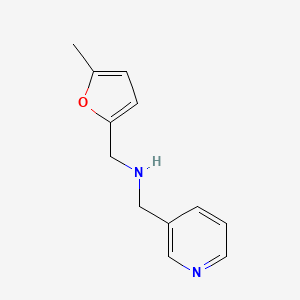![molecular formula C10H10ClN3OS B1299330 5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-73-3](/img/structure/B1299330.png)
5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This particular derivative is of interest due to its potential applications in various fields, including agriculture and medicine, as suggested by its structural similarity to compounds with known biological activities .
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of acylazides with amino-thiadiazoles, as seen in the preparation of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas . Additionally, the synthesis of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides indicates the versatility of thiadiazole derivatives in generating compounds with desired biological activities . The synthesis process is critical as it can influence the yield, purity, and properties of the final compound.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be modified with various substituents to alter its chemical and biological properties. The presence of a chlorophenoxy group in the compound suggests that it may have specific interactions with biological targets due to the halogen's electronegativity and the phenoxy group's ability to engage in hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including acylation, alkylation, and coordination with metal ions. For instance, acylation of 5-amino-1,2,3,4-thiatriazole with chloroformates leads to the formation of 1,2,4-thiadiazoles . Similarly, the reaction of di(2-hydroxyethyl)-amino derivatives with thionyl chloride results in di(2-chloroethyl)-amino derivatives, which can further coordinate with metal ions to form complexes . These reactions are essential for modifying the thiadiazole core to achieve desired properties and activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and reactivity. For example, the presence of electron-withdrawing groups like chloro can increase the acidity of adjacent hydrogen atoms, while the phenoxy group can enhance the compound's overall lipophilicity . These properties are crucial for the compound's behavior in biological systems and its potential as a fungicide, as seen in related compounds .
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of thiadiazole derivatives, including those structurally related to 5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine, has been a subject of considerable interest due to their wide range of biological activities. These compounds have been found to exhibit antimicrobial, anti-inflammatory, antitumor, antiviral, and antioxidant properties, among others. For instance, the facile synthesis of isoxazolone derivatives, which are related to thiadiazoles, has been explored due to their significant biological and medicinal properties, demonstrating the versatility of these compounds in chemical transformations and potential therapeutic applications (Laroum et al., 2019).
Potential Therapeutic Applications
The diverse biological activities of thiadiazole derivatives underscore their potential as therapeutic agents. The pharmacological review of chlorogenic acid, a compound with structural similarities to thiadiazoles, highlights its role in various therapeutic areas, including hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects, indicating the broad therapeutic potential of compounds within this chemical class (Naveed et al., 2018).
Advanced Synthesis Techniques
Research continues to evolve in the development of advanced synthesis techniques for thiadiazole derivatives. The focus on environmentally friendly procedures for the preparation of heterocycles, including thiadiazoles, emphasizes the significance of sustainable methods in chemical synthesis. This not only advances the field of organic chemistry but also aligns with broader objectives of minimizing environmental impact in pharmaceutical manufacturing (Pluta et al., 2011).
Environmental Considerations
While the focus of research on this compound and related compounds is largely centered on their biological activities and therapeutic potential, it is also essential to consider their environmental fate and behavior. Studies on related compounds such as parabens have examined their occurrence, degradation, and potential effects in aquatic environments, highlighting the importance of understanding the environmental impact of chemical compounds used in pharmaceuticals and other products (Haman et al., 2015).
Mechanism of Action
The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .
Future Directions
1,3,4-thiadiazole derivatives, including “5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine”, have shown significant therapeutic potential . Future research could focus on further exploring the biological activities of these compounds and developing new potent antibacterial and antifungal agents .
properties
IUPAC Name |
5-[2-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-7-1-3-8(4-2-7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFMTDGRGLKIFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)





![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)


![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)